molecular formula C15H8Cl3N5O2S B12011885 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12011885
M. Wt: 428.7 g/mol
InChI Key: HRXJZSXOXAXJRF-FBCYGCLPSA-N
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Description

4-((2-Chloro-5-nitrobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde (such as 2-chloro-5-nitrobenzaldehyde) and an amine group present on the triazole ring.

    Nitration: The nitro group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Compounds with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s derivatives may be investigated for their therapeutic potential. For example, triazole derivatives are known for their antifungal properties, and similar compounds may be explored for treating fungal infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The nitro group can generate reactive oxygen species, leading to oxidative stress in microbial cells. The triazole ring may interact with specific enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((2-Nitrobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chloro-5-nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer specific chemical and biological properties The presence of both nitro and thiol groups, along with multiple chlorine atoms, makes it distinct from other triazole derivatives

Properties

Molecular Formula

C15H8Cl3N5O2S

Molecular Weight

428.7 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H8Cl3N5O2S/c16-9-1-3-11(13(18)6-9)14-20-21-15(26)22(14)19-7-8-5-10(23(24)25)2-4-12(8)17/h1-7H,(H,21,26)/b19-7+

InChI Key

HRXJZSXOXAXJRF-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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